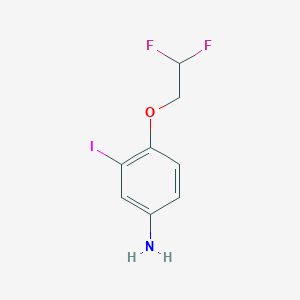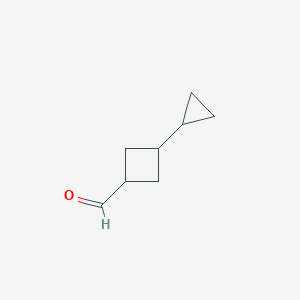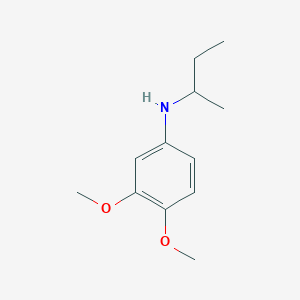
N-(Butan-2-yl)-3,4-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-3,4-dimethoxyaniline is an organic compound characterized by the presence of a butan-2-yl group attached to an aniline ring substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3,4-dimethoxyaniline typically involves the reaction of 3,4-dimethoxyaniline with butan-2-yl halides under basic conditions. A common method includes:
Starting Materials: 3,4-dimethoxyaniline and butan-2-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution to occur, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-3,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(Butan-2-yl)-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-3,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the aromatic ring can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets. The butan-2-yl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-3,4-dimethoxybenzamide
- N-(Butan-2-yl)-3,4-dimethoxyphenylamine
- N-(Butan-2-yl)-3,4-dimethoxyphenylthiocarbamate
Uniqueness
N-(Butan-2-yl)-3,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a butan-2-yl group allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-butan-2-yl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-9(2)13-10-6-7-11(14-3)12(8-10)15-4/h6-9,13H,5H2,1-4H3 |
InChI Key |
ANDNTVAZWIPHII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


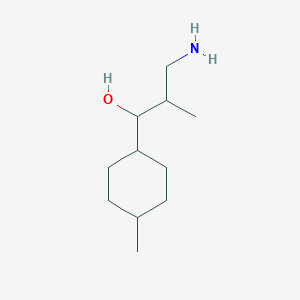

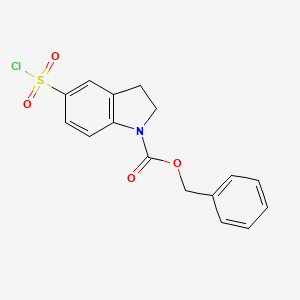
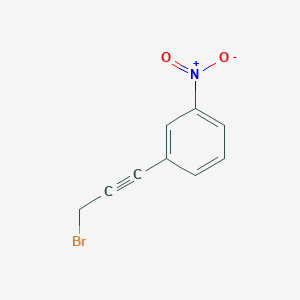
![tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13233016.png)
![3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile](/img/structure/B13233024.png)

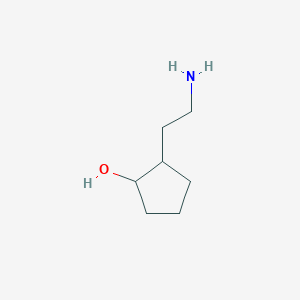
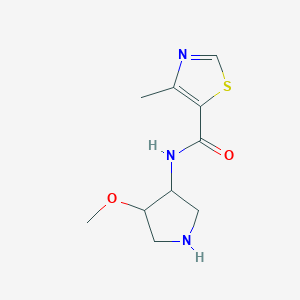
![4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13233058.png)
![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)

